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Binding Affinity and Functional Activity
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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

The table below summarizes the available experimental data for 4-AcO-EPT and its active metabolite, 4-HO-
EPT.

In Vitro
. Functional . . .
Compound Primary Target . Receptor Binding Profile (Ki, nM)
Activity (ECso) at
5-HT2A
4-AcO-EPT Serotonin 24.0 nM [1] Competitive Binding (>50% inhibition at 10
Receptors MM): 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-
(Prodrug) [1] HT2B, 5-HT2C, 5-HT6, 5-HT7a, H1, D3,
Alpha2A, Alpha2B, Alpha2C, NR2B, Sigma 2
[2].
4-HO-EPT Serotonin 4.24 nM [1] Competitive Binding (>50% inhibition at 10
Receptors pM): 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-
(Active HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-
Metabolite) [1] HT7a, H1, D2, Alpha2A, NR2B, SERT, Sigma 1,

Sigma 2 [2].

The data indicates that 4-HO-EPT is approximately 5.7 times more potent than 4-AcO-EPT in activating the
5-HT2A receptor, which is considered the primary target for psychedelic effects [1]. The binding profiles
also differ, with 4-HO-EPT interacting with a broader range of serotonin receptors (5-HT1A, 5-HT5A) and
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other targets like the serotonin transporter (SERT) and Sigma-1 receptor, which 4-AcO-EPT does not

significantly affect [2].

Experimental Methodology

The data comes from standardized, high-quality experimental protocols.

¢ Receptor Binding Assays: The binding profiles were determined through a primary competition
binding screen. Compounds were tested at a concentration of 10 uM across 50 different receptors
and transporters. A "hit" was defined as a compound causing more than 50% inhibition of the control
radioligand's binding in quadruplicate determinations [2]. For reliable results, such assays must
demonstrate that binding has reached equilibrium by varying incubation time and use an appropriate
concentration regime to avoid titration artifacts [3].

¢ In Vitro Functional Assays: The ECso values (concentration that produces 50% of the maximum
response) for 5-HT2A receptor agonism were determined using cell-based functional assays. These
experiments measure the downstream signaling activity (e.g., calcium release or GTPyS binding) that
occurs when the compound activates the receptor [1].

Pharmacological Relationship Diagram

The following diagram illustrates the metabolic and pharmacological relationship between 4-AcO-EPT and

4-HO-EPT, based on the experimental data.
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The diagram above shows that 4-AcO-EPT is hydrolyzed by esterase enzymes in the body to form the active
metabolite 4-HO-EPT [1] [4]. It is this metabolite that acts as a potent agonist at the 5-HT2A receptor,

leading to the compound's psychedelic effects.
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Key Research Considerations

For researchers, several points are crucial:

e Exact Salt Form: The crystalline form of "4-AcO-EPT fumarate" was determined by single-crystal X-
ray diffraction to be a complex of bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate and
fumaric acid, not a simple 1:1 or 2:1 salt. This highlights the importance of analytical characterization
for precise chemical identification [1].

e 5-HT1A Receptor Role: For many tryptamine psychedelics, agonist activity at the 5-HT1A receptor
can modulate the overall effects. At high doses, 5-HT1A activation can attenuate the 5-HT2A-
mediated head twitch response in mice, which is an important consideration for in vivo studies [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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